![molecular formula C9H7F3O B1322625 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde CAS No. 377084-11-2](/img/structure/B1322625.png)
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde
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Overview
Description
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde (TFPPA) is an aldehyde that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a distinct odor and is highly soluble in both water and organic solvents. TFPPA is a versatile compound that has a variety of applications, including synthesis of other compounds, as well as a biochemical and physiological effect on living organisms.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde: can be utilized in the Suzuki–Miyaura cross-coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and tolerance of various functional groups, making it an ideal choice for creating complex organic molecules .
Hydroboration Catalyst
The compound can act as a precursor for tris(2,4,6-trifluorophenyl)borane, which is an efficient metal-free catalyst for the hydroboration of unsaturated reagents like alkynes, aldehydes, and imines. This catalysis is crucial for the synthesis of pinacol boronate esters, which are valuable intermediates in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde is related to boron-based compounds, specifically boronic acids . Boronic acids and their derivatives are known to play a crucial role in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound’s interaction with its targets involves the formation of boronic esters, which are key intermediates in many organic reactions . These reactions often involve the transfer of a group from boron to another atom, a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Result of Action
The molecular and cellular effects of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde’s action are likely related to its role in the formation of carbon-carbon bonds via the Suzuki-Miyaura reaction . This can lead to the synthesis of a wide array of organic compounds, potentially including pharmaceuticals and other biologically active molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and it must be carried out under specific conditions (e.g., temperature, pH) to be successful . Therefore, the environment in which this compound is used can greatly impact its effectiveness.
properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUMYPFBFPUCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCC=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627469 |
Source
|
Record name | 3-(2,4,6-Trifluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde | |
CAS RN |
377084-11-2 |
Source
|
Record name | 2,4,6-Trifluorobenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=377084-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4,6-Trifluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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